molecular formula C20H29N7O2 B3479207 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B3479207
M. Wt: 399.5 g/mol
InChI Key: VINGXDZWWIAMLS-UHFFFAOYSA-N
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Description

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, an acetamido group, and a cyclohexane carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine or hydroxyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing tetrazole rings.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring and other functional groups may allow the compound to bind to active sites or allosteric sites, modulating the activity of the target molecule. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE include other tetrazole-containing molecules and acetamido derivatives. These compounds may share some chemical properties and biological activities, but the unique combination of functional groups in this compound sets it apart. Examples of similar compounds include:

    5-Amino-1H-tetrazole:

    N-Ethylacetamide: A basic acetamido compound used in various chemical syntheses.

    Cyclohexane carboxamide derivatives: A class of compounds with diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]-ethylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O2/c1-4-26(16(28)13-27-19(21)23-24-25-27)20(11-6-5-7-12-20)18(29)22-17-14(2)9-8-10-15(17)3/h8-10H,4-7,11-13H2,1-3H3,(H,22,29)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINGXDZWWIAMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)CN1C(=NN=N1)N)C2(CCCCC2)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

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